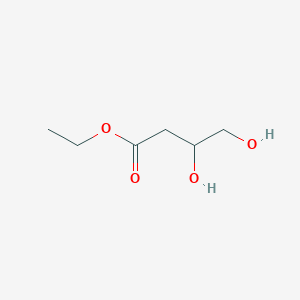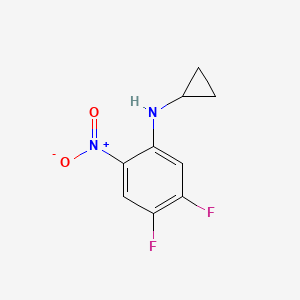![molecular formula C18H26BN3O2 B8500785 N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline](/img/structure/B8500785.png)
N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline is a complex organic compound that features a boron-containing dioxaborolane group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biological studies.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline exerts its effects involves interactions with specific molecular targets. The dioxaborolane group can interact with various enzymes and proteins, influencing their activity and function. The pyrazole ring can also participate in binding interactions, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline is unique due to the presence of both the dioxaborolane group and the pyrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H26BN3O2 |
|---|---|
分子量 |
327.2 g/mol |
IUPAC名 |
N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline |
InChI |
InChI=1S/C18H26BN3O2/c1-17(2)18(3,4)24-19(23-17)15-11-20-22(13-15)12-14-8-7-9-16(10-14)21(5)6/h7-11,13H,12H2,1-6H3 |
InChIキー |
FSGLFUVYQRDFTB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)N(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

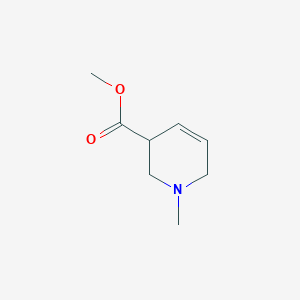

![3-[(3,4-Dichlorobenzyl)(methyl)amino]propionitrile](/img/structure/B8500717.png)
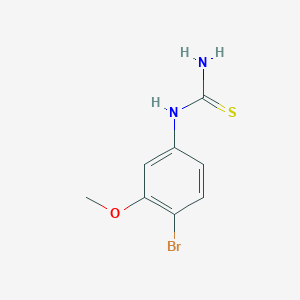
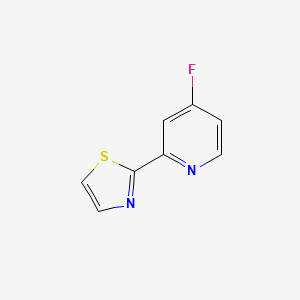


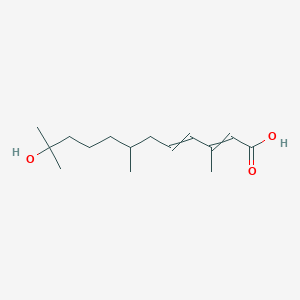

![1-[(3,4-Dichlorophenyl)methyl]-6,7-difluoro-4-methylquinolin-2(1H)-one](/img/structure/B8500774.png)

